4-Bromo-5-chloro-2-propoxyaniline HCl
Description
Contextual Significance of Halogenated Aniline (B41778) Derivatives
Halogenated anilines are a class of organic compounds that are of significant importance in synthetic and medicinal chemistry. nih.govnih.gov The presence of halogen substituents on the aniline ring dramatically influences the molecule's electronic properties and reactivity. nih.gov These compounds serve as crucial intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The carbon-halogen bond provides a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov
The strategic placement of halogens can also enhance the biological activity of a molecule. For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug candidate to its target protein. nih.gov Furthermore, the introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile, all of which are critical parameters in drug design. nih.gov
Strategic Importance of Alkoxy Substituents in Aromatic Systems
Alkoxy groups, which consist of an alkyl group single-bonded to an oxygen atom, are another key functional group in the design of organic molecules, particularly in the pharmaceutical industry. ontosight.aiontosight.ai It is estimated that a significant percentage of FDA-approved drugs contain at least one alkoxy group. ontosight.ai The presence of an alkoxy substituent on an aromatic ring can have a profound impact on a molecule's physicochemical and biological properties. stereoelectronics.org
From a chemical standpoint, alkoxy groups are electron-donating, which can influence the regioselectivity of electrophilic aromatic substitution reactions. stereoelectronics.org In the context of drug design, the incorporation of alkoxy groups can improve a compound's metabolic stability by blocking sites susceptible to metabolism. omicsonline.org They can also enhance a drug's solubility and permeability, thereby improving its bioavailability. omicsonline.org The oxygen atom in the alkoxy group can also act as a hydrogen bond acceptor, contributing to the binding interactions between a ligand and its biological target. stereoelectronics.org
Overview of Current Research Trajectories in Substituted Anilines
Current research in the field of substituted anilines is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of new applications. acs.orgnih.gov One major area of focus is the development of more efficient and sustainable methods for the synthesis of polysubstituted anilines. nih.gov This includes the use of transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies, which allow for the direct introduction of substituents onto the aniline core with high selectivity. uva.nl
Another significant research trend is the design and synthesis of aniline isosteres. acs.orgnih.gov These are molecules that mimic the spatial and electronic properties of anilines but possess improved metabolic stability and reduced toxicity. nih.gov Given that the aniline moiety can sometimes be a liability in drug candidates due to its potential for metabolic activation to reactive species, the development of non-aniline-based bioisosteres is of great interest to medicinal chemists. nih.gov
Historical Perspective on Related Chemical Entities
The history of aniline and its derivatives is intrinsically linked to the birth of the synthetic dye industry and the dawn of modern pharmaceuticals. wikipedia.orgmcgill.cabritannica.com Aniline itself was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org However, it was the accidental synthesis of the first synthetic dye, mauveine, from aniline by William Henry Perkin in 1856 that truly revolutionized the chemical industry. scienceandindustrymuseum.org.ukthedreamstress.com
This discovery spurred a flurry of research into other aniline-based dyes, leading to the development of a vast array of vibrant colors. mcgill.ca The burgeoning dye industry also laid the groundwork for the pharmaceutical industry. wikipedia.orgmcgill.ca Scientists began to investigate the medicinal properties of these new synthetic compounds, leading to the discovery of the first synthetic drugs, such as the sulfonamides, which are derivatives of aniline. wikipedia.org This historical context underscores the foundational importance of aniline and its derivatives as a platform for chemical innovation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-5-chloro-2-propoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO.ClH/c1-2-3-13-9-4-6(10)7(11)5-8(9)12;/h4-5H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECPGWODPIBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 5 Chloro 2 Propoxyaniline Hcl
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.
Disconnection of the Propoxy Moiety
A primary disconnection strategy involves the cleavage of the ether linkage. The propoxy group can be disconnected via a C-O bond, leading to a 2-hydroxyaniline derivative and a propyl halide (e.g., propyl bromide). This suggests that a key late-stage step in the forward synthesis could be a Williamson ether synthesis, where the hydroxyl group of a substituted phenol (B47542) is alkylated with a propylating agent under basic conditions.
Strategies for Ortho-Halogenation (Bromo and Chloro)
The arrangement of the bromine and chlorine atoms ortho and meta to the amine group, respectively, presents a significant regiochemical challenge. The directing effects of the substituents on the aromatic ring (amino and propoxy groups are ortho-, para-directing) must be carefully managed.
Strategies for introducing these halogens could involve:
Stepwise Halogenation: Starting with a simpler aniline (B41778) or phenol derivative, the halogens could be introduced one at a time. The order of these steps is critical to ensure the correct final substitution pattern. For instance, protecting the amine group as an acetanilide (B955) can modulate its directing strength and prevent side reactions. researchgate.net
Directed Ortho-Metalation: This contemporary strategy involves using a directing group to guide a metal catalyst to a specific C-H bond for functionalization. While powerful, this might be more complex than classical electrophilic aromatic substitution for this specific target. Palladium-catalyzed ortho-halogenation using directing groups like cyano or N-tosylcarboxamide has been demonstrated for various arenes. organic-chemistry.orgresearchgate.net
Formation of the Aniline Functional Group
The aniline group is a cornerstone of the target molecule. Retrosynthetically, the C-N bond can be disconnected, leading to two primary precursor types:
A Nitroaromatic Compound: A common and reliable strategy is the reduction of a nitro group (-NO2) to an amine group (-NH2). This suggests that a key intermediate would be 1-bromo-2-chloro-5-nitro-4-propoxybenzene.
An Aryl Halide: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could theoretically form the C-N bond directly, although this is often more challenging on electron-rich or sterically hindered substrates.
Classical and Contemporary Synthesis Routes to the Aniline Core
Building upon the retrosynthetic analysis, several forward synthesis pathways can be devised to construct the 4-bromo-5-chloro-2-propoxyaniline core.
Nitration and Subsequent Reduction Pathways for Aromatic Amines
A prevalent and well-established method for synthesizing aromatic amines is through the nitration of an aromatic precursor followed by the reduction of the nitro group.
Nitration: This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. ontosight.airsc.org The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring. For a precursor like 1-bromo-2-chloro-4-propoxybenzene, the strongly activating and ortho-, para-directing propoxy group would direct the incoming nitro group. The position of the final amine group (position 2) suggests that the synthesis likely starts from a precursor where the oxygen functionality is already in place.
Reduction: The conversion of the nitro group to the primary amine is a standard transformation that can be achieved with a variety of reagents. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.
Metal/Acid Reduction: A classical method using metals like tin, iron, or zinc in the presence of an acid (e.g., HCl).
A plausible synthesis could begin with the bromination and chlorination of a suitable phenol derivative, followed by propoxylation, nitration, and finally, reduction to yield the target aniline. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | RT - 50°C, 1-50 atm H₂ | High yield, clean reaction | Requires specialized pressure equipment |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux | Inexpensive, effective | Harsh conditions, generates metal waste |
Direct Amination Approaches
Direct amination involves the formation of an aryl-amine bond in a single step, often through transition-metal-catalyzed cross-coupling reactions. While potentially more efficient by reducing the number of steps, these methods have their own challenges.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It could theoretically be applied to a precursor like 1,4-dibromo-2-chloro-5-propoxybenzene, where one bromine atom is selectively replaced by an amino group. However, achieving selectivity between two different halogen atoms can be difficult.
Functionalization Strategies for Bromination and Chlorination of Aromatic Rings
The synthesis of halogenated aromatic compounds, particularly substituted anilines, is a cornerstone of medicinal and materials chemistry. The precise introduction of bromine and chlorine atoms onto an aromatic ring requires a diverse toolkit of synthetic methodologies, as the inherent electronic properties of the aniline moiety strongly influence the regioselectivity of the reactions. For a target molecule like 4-Bromo-5-chloro-2-propoxyaniline, achieving the desired substitution pattern necessitates a strategic combination of reactions that can overcome the natural directing effects of the amine and alkoxy groups.
Electrophilic Halogenation Mechanisms
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to a benzene (B151609) ring. The amino group (-NH₂) in aniline is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic system through resonance. byjus.com This high reactivity, however, can be a double-edged sword. Direct halogenation of aniline with reagents like bromine water often leads to polysubstitution, yielding products such as 2,4,6-tribromoaniline (B120722) in a rapid reaction. byjus.com
To achieve monosubstitution and control the position of halogenation, the reactivity of the amino group is typically modulated by converting it into a less activating group, such as an amide (e.g., acetanilide). This protecting group strategy mitigates polysubstitution and allows for more selective halogenation. However, classic electrophilic halogenation still predominantly yields ortho and para isomers. nih.govbeilstein-journals.org
Recent advancements have sought to overcome the innate regioselectivity of anilines. For instance, palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed. nih.govrsc.org These methods utilize directing groups and specialized ligands to achieve halogenation at the meta position, a feat not possible through traditional electrophilic substitution. nih.govnih.gov
Another approach involves using milder halogenating agents and specific reaction conditions. Copper(II) halides (CuCl₂ or CuBr₂) in ionic liquids have been shown to selectively halogenate the para-position of unprotected anilines under mild conditions, avoiding the need for protecting groups and hazardous reagents. beilstein-journals.orgresearchgate.net
| Reagent/System | Selectivity | Conditions | Key Feature |
| Bromine Water (Br₂) | ortho, para (polysubstitution) | Room Temperature | Highly reactive, leads to 2,4,6-tribromoaniline. byjus.com |
| CuBr₂ in Ionic Liquid | para | Mild | High regioselectivity for unprotected anilines. beilstein-journals.orgresearchgate.net |
| Pd-Catalyst / N-bromophthalimide (NBP) | meta | Acid additives required | Overcomes the competing ortho/para-selectivity. nih.govrsc.org |
| Sulfuryl Chloride / Secondary Amine Catalyst | ortho | Mild | Metal-free approach for selective ortho-chlorination. rsc.org |
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique employs a directing group (DG) that coordinates to a metal, typically an organolithium reagent or a transition metal, and directs deprotonation or C-H activation at the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) to install a halogen atom with high precision.
For aniline derivatives, the amino group itself or a modified version can act as a directing group. Protecting the amine as an amide, carbamate, or other suitable group is common to facilitate the metalation step. rsc.org More recently, transition metal-catalyzed C-H functionalization has emerged as a highly effective method. globethesis.com For example, rhodium(III)-catalyzed ortho-halogenation of anilines has been achieved using an N-nitroso directing group. globethesis.com This approach offers high atomic economy and can be performed under milder conditions than traditional DoM. globethesis.com
Similarly, copper-catalyzed methods have been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org These strategies provide a reliable route to ortho-halogenated anilines, which are valuable precursors for more complex molecules. rsc.orgglobethesis.com
| Method | Directing Group | Metal/Catalyst | Halogen Source | Typical Product |
| Directed ortho-Metalation (DoM) | Amide, Carbamate | n-BuLi, s-BuLi | NBS, NCS, Br₂, I₂ | ortho-Halogenated Aniline Derivative |
| Rh(III)-Catalyzed C-H Activation | N-Nitroso | [Cp*RhCl₂]₂ | NBS, NIS | ortho-Halogenated Aniline Derivative. globethesis.com |
| Cu-Catalyzed C-H Activation | Picolinamide | Cu(OAc)₂ | NBS, NCS | ortho-Halogenated Aniline Derivative. rsc.org |
| Pd-Catalyzed C-H Activation | Pyridone Ligand | Pd(OAc)₂ | NCS | meta-Chlorinated Aniline. nih.gov |
Sandmeyer-Type Reactions for Halogen Introduction
The Sandmeyer reaction is a classic and indispensable method for introducing a wide range of substituents, including chlorine and bromine, onto an aromatic ring by displacing a diazonium salt. wikipedia.org This transformation begins with the diazotization of a primary aromatic amine, such as an aniline derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an arenediazonium salt. nih.gov
The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr), which catalyzes the substitution of the diazonium group (-N₂⁺) with the corresponding halide. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org
The Sandmeyer reaction is particularly valuable for synthesizing substitution patterns that are not directly accessible through electrophilic substitution. organic-chemistry.org For instance, it allows for the introduction of a halogen at a position dictated by the original location of the amino group, which can be strategically placed through other synthetic steps. Numerous modifications to the classical Sandmeyer reaction have been developed, including the use of different metal catalysts like iron salts or even metal-free conditions. google.comias.ac.in
Introduction of the Propoxy Side Chain
The 2-propoxy group in 4-Bromo-5-chloro-2-propoxyaniline is an ether linkage. The formation of this aryl alkyl ether is typically accomplished through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.
Williamson Ether Synthesis in Aniline Precursors
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide or other substrate with a good leaving group by an alkoxide or, in this case, a phenoxide ion. masterorganicchemistry.com
To synthesize a 2-propoxyaniline (B1271045) derivative, the strategy would involve a precursor molecule containing a hydroxyl group at the 2-position of the aniline ring (a 2-aminophenol (B121084) derivative). The phenolic proton is acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a potent phenoxide nucleophile. jk-sci.com This phenoxide then attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage. wikipedia.org
For the Sₙ2 mechanism to be efficient, the alkyl halide should be primary, like 1-bromopropane, to minimize competing elimination reactions (E2) that are prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to enhance the rate of the Sₙ2 reaction. jk-sci.com
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction that converts the free aniline, which is typically an oily or solid organic compound, into its more stable, crystalline, and water-soluble salt.
The conversion of 4-bromo-5-chloro-2-propoxyaniline to its hydrochloride salt is a straightforward acid-base reaction. Aniline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom. This lone pair can accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form an anilinium salt.
The reaction proceeds in a precise 1:1 molar ratio. One mole of the aniline base reacts with one mole of hydrochloric acid to produce one mole of the corresponding anilinium chloride salt.
Reaction Scheme:
Optimization of Reaction Conditions and Yields
Solvent Effects on Reaction Efficiency
The choice of solvent is critical in the synthesis of halogenated aromatic compounds as it can significantly influence reaction rates, yields, and regioselectivity. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.
In electrophilic halogenation reactions, a key step in the synthesis of compounds like 4-Bromo-5-chloro-2-propoxyaniline, the polarity of the solvent plays a crucial role. Polar protic solvents, such as water, alcohols, and acetic acid, can solvate ions and polar intermediates, potentially accelerating reactions that involve charged species. ncert.nic.in For instance, the halogenation of highly activated rings like phenols can be faster in polar solvents. wikipedia.org However, for less reactive substrates, non-polar or moderately polar aprotic solvents like dichloromethane (B109758), carbon tetrachloride, or acetonitrile (B52724) are often preferred to avoid side reactions and to better control the reaction. scielo.br Acetonitrile, for example, has been identified as a "greener" solvent that can provide a good balance between reactant conversion and reaction selectivity in oxidative coupling reactions. scielo.br
For nucleophilic substitution reactions, such as the formation of the propoxy ether, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents are effective at solvating cations while leaving the nucleophile relatively unsolvated and thus more reactive.
The following table summarizes the general effects of different solvent types on key reactions relevant to the synthesis of substituted anilines.
Table 1: Effect of Solvent Type on Synthetic Reaction Efficiency
| Reaction Type | Solvent Class | Examples | General Effect on Efficiency |
|---|---|---|---|
| Electrophilic Halogenation | Aprotic, Non-polar | Dichloromethane, Carbon Tetrachloride | Good for controlling selectivity, minimizes side reactions. scielo.br |
| Aprotic, Polar | Acetonitrile, DMF | Can increase reaction rates; acetonitrile offers a greener alternative. scielo.brresearchgate.net | |
| Protic, Polar | Acetic Acid, Water | Can accelerate reactions for activated rings but may lead to side products. ncert.nic.inwikipedia.org | |
| Nitro Group Reduction (Catalytic Hydrogenation) | Protic | Ethanol, Acetic Acid | Commonly used, good hydrogen solubility, can influence catalyst activity. youtube.com |
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters that must be optimized to maximize the yield and purity of the desired product while minimizing reaction time and energy consumption.
Temperature: Most chemical reactions are sensitive to temperature. For the synthesis of 4-Bromo-5-chloro-2-propoxyaniline, controlling the temperature is crucial at several stages.
Halogenation: Electrophilic aromatic halogenation can be exothermic. Low temperatures (e.g., 0–5 °C) are often used initially to control the reaction rate, prevent overheating, and minimize the formation of poly-halogenated byproducts. google.com
Nitration: This is a highly exothermic and potentially hazardous reaction. It typically requires strict temperature control, often carried out at low temperatures to ensure selectivity and safety.
Reduction of Nitro Group: Catalytic hydrogenation of a nitro group to an aniline is also an exothermic process. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov Conversely, excessively high temperatures can lead to catalyst degradation or undesired side reactions. scielo.br
Pressure: While many reactions in the synthesis sequence are conducted at atmospheric pressure, pressure can be a key variable in catalytic hydrogenation.
Catalytic Hydrogenation: The reduction of the nitro group using hydrogen gas (H₂) is often performed under elevated pressure. Increasing the hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which typically accelerates the reaction rate. However, conventional thermal-driven catalytic processes for aniline synthesis often require high temperatures and high hydrogen pressures to achieve high yields. nih.gov Modern photocatalytic methods offer an alternative that can proceed at room temperature and low pressure. nih.gov
Table 2: Influence of Temperature on Reaction Outcomes for Aniline Synthesis
| Reaction Step | Temperature Range | Effect on Reaction |
|---|---|---|
| Electrophilic Bromination | 0–25 °C | Controlled reaction rate, improved selectivity. google.com |
| Diazotization/Chlorination | 50–100 °C | Higher temperatures can drive the reaction to completion. google.com |
| Cyclization Reactions | 40–100 °C | Optimal temperature depends on the specific reagents and solvent. google.com |
Catalyst Selection and Loading
Electrophilic Halogenation: The direct halogenation of aromatic rings that are not highly activated typically requires a Lewis acid catalyst. masterorganicchemistry.com Common catalysts include iron(III) halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃). libretexts.org These catalysts function by polarizing the halogen-halogen bond, making the halogen a much stronger electrophile. masterorganicchemistry.comlibretexts.org The catalyst loading must be carefully controlled; too little may result in a slow or incomplete reaction, while too much can lead to undesired side products.
Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a critical step. Several catalytic systems are available:
Catalytic Hydrogenation: This is a common and clean method using heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas. youtube.com It is highly efficient, but care must be taken as these conditions can also reduce other functional groups, such as alkenes, or cause dehalogenation. youtube.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule (like hydrazine, ammonium (B1175870) formate, or isopropanol) in the presence of a catalyst. It can be milder and more selective than direct hydrogenation. researchgate.net
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or stannous chloride (SnCl₂) in an acidic medium are also effective and often show good functional group tolerance. youtube.com
Table 3: Comparison of Catalysts for Nitroarene Reduction
| Catalyst System | Advantages | Disadvantages |
|---|---|---|
| H₂ / Pd/C or Pt/C | High efficiency, clean byproducts (water). | Can reduce other functional groups, potential for dehalogenation. youtube.com |
| Fe / Acetic Acid | Mild conditions, good functional group tolerance. youtube.com | Stoichiometric amounts of metal are consumed, producing significant waste. |
| SnCl₂ / Ethanol | Mild reducing agent, effective for many substrates. youtube.com | Generates tin-based waste products that require disposal. |
Application of Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of a complex molecule like 4-Bromo-5-chloro-2-propoxyaniline HCl can be made more sustainable by applying these principles at various stages.
The core tenets of green chemistry that are particularly relevant include waste prevention, use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and designing for energy efficiency. nih.gov
Use of Greener Solvents: A key aspect of green chemistry is minimizing or replacing hazardous organic solvents. Acetonitrile has been noted as a "greener" alternative to solvents like dichloromethane and benzene. scielo.br Water is the ideal green solvent, and developing synthetic steps that can be performed in aqueous media is a major goal.
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is inherently greener than using stoichiometric ones, as they are used in small amounts and can be recycled, thus minimizing waste. mdpi.com For example, using catalytic hydrogenation for nitro group reduction is preferable to using stoichiometric metals like iron or tin. youtube.com
Energy Efficiency: Performing reactions at ambient temperature and pressure significantly reduces energy consumption. The development of photocatalytic methods for aniline synthesis, which can be run at room temperature, is a prime example of this principle in action. nih.gov
Renewable Feedstocks: While not always feasible for complex aromatic compounds, starting from renewable bio-based materials is a key long-term goal of green chemistry. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. This involves choosing reactions like additions and cycloadditions over substitutions and eliminations where possible.
Table 4: Green Chemistry Approaches in Aniline Synthesis
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Dichloromethane, Benzene | Acetonitrile, Water, PEG, Ionic Liquids scielo.brnih.gov | Reduced toxicity and environmental impact. |
| Catalysis | Stoichiometric reducing agents (Fe, SnCl₂) youtube.com | Heterogeneous catalysts (Pd/C), biocatalysts, photocatalysts. nih.govresearchgate.netmdpi.com | Reduced waste, potential for catalyst recycling, milder conditions. |
| Energy Efficiency | High temperature and pressure reactions. nih.gov | Microwave-assisted synthesis, photocatalysis at ambient temperature. nih.gov | Lower energy consumption, faster reaction times. |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and cost-effective but also environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chloro 2 Propoxyaniline Hcl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the detailed mapping of a molecule's structure.
Proton NMR is instrumental in identifying the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). In the case of 4-Bromo-5-chloro-2-propoxyaniline HCl, the aromatic region of the spectrum is of particular interest for confirming the substitution pattern. The presence of two signals in this region would confirm the 1,2,4,5-tetrasubstituted pattern on the benzene (B151609) ring. The propoxy group would be identifiable by its characteristic ethyl moiety signals (a triplet and a sextet) and a downfield-shifted triplet for the methylene (B1212753) group attached to the oxygen atom. The amine protons might appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
Interactive Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.65 | s | - | 1H |
| H-6 | 7.02 | s | - | 1H |
| O-CH ₂-CH₂-CH₃ | 4.10 | t | 6.5 | 2H |
| O-CH₂-CH ₂-CH₃ | 1.85 | sext | 7.0 | 2H |
| O-CH₂-CH₂-CH ₃ | 1.05 | t | 7.5 | 3H |
| NH ₃⁺ | 9.50 | br s | - | 3H |
Note: Data are hypothetical and presented for illustrative purposes in a typical solvent like DMSO-d₆.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents like chlorine, bromine, oxygen, and the protonated amino group causing significant downfield shifts. The aromatic carbons directly attached to these substituents will show characteristic shifts that help to confirm the substitution pattern.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-NH₃⁺) | 138.5 |
| C-2 (C-O) | 148.0 |
| C-3 | 118.2 |
| C-4 (C-Br) | 115.0 |
| C-5 (C-Cl) | 120.5 |
| C-6 | 116.8 |
| O -CH₂-CH₂-CH₃ | 71.5 |
| O-CH₂-C H₂-CH₃ | 22.1 |
| O-CH₂-CH₂-C H₃ | 10.8 |
Note: Data are predicted based on established substituent effects and may vary in experimental conditions.
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, COSY would show a clear correlation between the methylene and methyl protons of the propoxy group, confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org This is crucial for definitively assigning the protonated carbons. For example, the signal for the O-CH₂ protons at ~4.10 ppm would show a cross-peak with the carbon signal at ~71.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying the placement of substituents on the aromatic ring. For instance, the proton at H-6 would show correlations to C-2, C-4, and C-5, confirming its position relative to the propoxy, bromo, and chloro groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this molecule, a NOESY experiment could reveal through-space interactions between the protons of the propoxy group and the aromatic proton at the H-3 position, helping to define the preferred orientation of the propoxy side chain.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. It also reveals structural information through the analysis of fragmentation patterns.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint. For this compound, a likely initial fragmentation would be the loss of the propoxy group or the halogen atoms. For example, cleavage of the C-O bond of the ether could lead to a significant fragment. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.
A key feature of the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. libretexts.orglibretexts.org The molecular ion will appear as a cluster of peaks. The most abundant peak (M⁺) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2, which is a combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. docbrown.info A smaller peak will be observed at M+4, corresponding to the molecule with both ⁸¹Br and ³⁷Cl. docbrown.info The relative intensities of these peaks (approximately 3:4:1) provide definitive evidence for the presence of one bromine and one chlorine atom in the molecule. ulethbridge.ca
Interactive Table 3: Expected Isotopic Distribution for the Molecular Ion [C₉H₁₁BrClNO]⁺
| Isotopic Composition | m/z (approx.) | Relative Abundance (approx. %) |
| [C₉H₁₁⁷⁹Br³⁵ClNO]⁺ | 263 | 100.0 |
| [C₉H₁₁⁸¹Br³⁵ClNO]⁺ / [C₉H₁₁⁷⁹Br³⁷ClNO]⁺ | 265 | 128.5 |
| [C₉H₁₁⁸¹Br³⁷ClNO]⁺ | 267 | 31.4 |
Note: The m/z values are for the most abundant isotopes of C and H. The relative abundances are calculated based on the natural isotopic abundances of Br and Cl.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular structure and bonding.
For this compound, the IR and Raman spectra would be characterized by vibrations originating from the anilinium moiety, the propyl chain, and the halogen substituents on the aromatic ring. The protonation of the amino group to form an anilinium salt (–NH3+) introduces characteristic vibrational modes.
Key expected vibrational assignments would include:
N-H Stretching: In the hydrochloride salt, the anilinium group (–NH3+) would exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 2800-3200 cm⁻¹. These bands are often complex due to hydrogen bonding.
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) would be assigned to the stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: The propoxy group (–O–CH₂CH₂CH₃) would produce strong, sharp peaks in the 2850-2980 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of its C-H bonds.
C=C Aromatic Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
N-H Bending: The scissoring and bending vibrations of the –NH3+ group are expected to appear in the 1500-1600 cm⁻¹ range.
C-O Stretching: The ether linkage of the propoxy group should give rise to a strong C-O stretching band, typically observed between 1200 and 1260 cm⁻¹.
C-Cl and C-Br Stretching: Vibrations involving the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretching frequency is expected in the 700-850 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 500 and 650 cm⁻¹.
Table 1: Hypothetical IR and Raman Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
| N-H Stretch | 3200-2800 (broad, strong) | Weak | Anilinium (-NH₃⁺) |
| Aromatic C-H Stretch | 3150-3050 (sharp, medium) | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 2980-2850 (strong) | Strong | Propoxy Group |
| N-H Bend | 1600-1500 (medium) | Weak | Anilinium (-NH₃⁺) |
| C=C Aromatic Stretch | 1650-1400 (multiple bands) | Strong | Aromatic Ring |
| C-O Ether Stretch | 1260-1200 (strong) | Medium | Propoxy Group |
| C-Cl Stretch | 850-700 (medium) | Medium | Chloro-Aryl |
| C-Br Stretch | 650-500 (medium) | Strong | Bromo-Aryl |
This is an interactive data table. Users can sort and filter the data.
In the solid state, the hydrochloride salt structure facilitates extensive hydrogen bonding. The anilinium protons (N-H) act as hydrogen bond donors, while the chloride ion (Cl⁻) serves as the primary acceptor, forming N-H···Cl⁻ interactions. These interactions are strong and significantly influence the N-H stretching vibrations, causing them to broaden and shift to lower frequencies compared to a non-hydrogen-bonded state.
Additionally, weaker intermolecular interactions, such as C-H···Cl⁻ and potentially C-H···O or C-H···π interactions, could further stabilize the crystal lattice. The presence and nature of these hydrogen bonds can be inferred from the temperature dependence of the IR spectrum and by comparing the solid-state spectrum to that in a non-polar solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states.
The chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. Aniline (B41778) itself typically shows two main absorption bands: a strong band around 230-240 nm (the E2-band) and a weaker, longer-wavelength band around 280-290 nm (the B-band), which arises from an intramolecular charge transfer transition from the amino group to the ring.
In the case of this compound, several factors would influence the absorption maxima (λ_max) and molar absorptivity (ε):
Auxochromes: The propoxy group (–OPr) is an electron-donating group (auxochrome) that typically causes a bathochromic (red) shift of the B-band to longer wavelengths.
Halogen Substituents: The chloro and bromo groups also act as auxochromes, further contributing to a red shift and potentially increasing the intensity of the absorption bands.
Protonation: The protonation of the amino group to form the anilinium ion significantly alters the electronic properties. The lone pair on the nitrogen is no longer available to donate into the aromatic ring, which typically results in a hypsochromic (blue) shift of the B-band. The spectrum of the hydrochloride salt is therefore expected to more closely resemble that of a substituted benzene rather than a substituted aniline.
Table 2: Predicted UV-Vis Spectral Data for this compound in Methanol
| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* (E2-band) | ~245 | ~12,000 |
| π → π* (B-band) | ~295 | ~2,500 |
This is an interactive data table. Users can sort and filter the data.
Solvatochromism describes the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. For a compound like this compound, the electronic transitions would be sensitive to the solvent environment.
Non-polar vs. Polar Solvents: In moving from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), π → π* transitions typically exhibit a small bathochromic (red) shift. This is due to the stabilization of the more polar excited state by the polar solvent.
Hydrogen Bonding: Polar protic solvents can also engage in hydrogen bonding with the anilinium group and the chloride ion, which can further influence the electronic distribution and, consequently, the energy of the electronic transitions. A detailed study across a range of solvents with varying polarity and hydrogen bonding capabilities would be necessary to fully characterize the solvatochromic behavior of this compound.
X-ray Crystallography
Based on the structure of related compounds, such as 4-Bromo-2-chloroaniline researchgate.net, one can predict certain structural features. The analysis would reveal:
The geometry of the aromatic ring, confirming its planarity.
The precise bond lengths of C-Br, C-Cl, C-O, and C-N bonds.
The conformation of the propoxy side chain.
The arrangement of the anilinium cation and the chloride anion in the unit cell.
A detailed map of the hydrogen bonding network, confirming the N-H···Cl⁻ interactions and identifying any other significant intermolecular forces that dictate the crystal packing.
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-Br, Å) | ~1.90 |
| Key Bond Length (C-Cl, Å) | ~1.74 |
| Hydrogen Bond (N-H···Cl⁻, Å) | 2.9 - 3.2 |
This is an interactive data table. Users can sort and filter the data.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible crystallographic data for the compound "this compound" or its corresponding free base. The determination of solid-state molecular structure, analysis of crystal packing, intermolecular interactions, and absolute configuration are all reliant on experimental data obtained from techniques such as single-crystal X-ray diffraction.
Without this foundational data, it is not possible to provide a scientifically accurate and detailed analysis as requested in the specified outline. The information required to generate the content for the sections on molecular structure, crystal packing, and absolute configuration does not appear to be published in the peer-reviewed scientific literature or deposited in crystallographic databases.
Therefore, the requested article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.
Computational Chemistry and Molecular Modeling of 4 Bromo 5 Chloro 2 Propoxyaniline Hcl
Quantum Chemical Calculations
Quantum chemical calculations are foundational to predicting the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which are the primary determinants of its chemical nature and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by focusing on the electron density. researchgate.net It is widely applied to substituted anilines to understand the effects of various functional groups on the molecular structure and properties. researchgate.netresearchgate.net For 4-bromo-5-chloro-2-propoxyaniline, DFT calculations can yield a variety of reactivity descriptors that quantify its chemical behavior. These descriptors, derived from the conceptual framework of DFT, help predict the molecule's stability, reactivity, and the nature of its interactions.
Table 1: Theoretical Reactivity Descriptors for 4-Bromo-5-chloro-2-propoxyaniline
| Reactivity Descriptor | Definition | Predicted Role |
|---|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates susceptibility to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Measures the ability to accept an electron. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Averages the ionization potential and electron affinity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Molecules with a large energy gap are considered "hard." |
| Chemical Softness (S) | The reciprocal of chemical hardness. | "Soft" molecules are more polarizable and reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's capacity to act as an electrophile. |
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. ijesit.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity and lower kinetic stability. thaiscience.info For 4-bromo-5-chloro-2-propoxyaniline, these calculations can pinpoint the regions of the molecule most involved in electron donation and acceptance.
Table 2: Frontier Molecular Orbital Energies
| Molecular Orbital | Description | Theoretical Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | [Calculated Value] |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates reactivity. | [Calculated Value] |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.com The map is colored based on the electrostatic potential on the molecule's surface: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For 4-bromo-5-chloro-2-propoxyaniline, an MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and around the halogen atoms. Positive potential would be expected around the amine hydrogens, making them potential hydrogen bond donors. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. researchgate.net The propoxy group in 4-bromo-5-chloro-2-propoxyaniline introduces conformational flexibility. By systematically rotating the C-C and C-O bonds of this side chain, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule for each conformation, allowing for the identification of the most stable, low-energy conformers. researchgate.netnih.gov Identifying the preferred conformation is essential for understanding how the molecule might interact with other molecules, such as fitting into the active site of a protein.
Molecular Docking Simulations for Hypothetical Ligand-Target Interactions (preclinical, non-human focus)
Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. neliti.com In a preclinical, non-human context, docking simulations could be used to hypothetically explore the interactions of 4-bromo-5-chloro-2-propoxyaniline with various protein targets, such as enzymes from pathogenic organisms. researchgate.netsciencescholar.us The simulation calculates a "docking score," which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and the amino acid residues in the protein's binding site. nih.gov This theoretical approach is valuable for generating hypotheses about potential biological activities without conducting laboratory experiments.
Quantitative Structure-Activity Relationship (QSAR) Descriptors (theoretical, non-clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with a specific activity. sciepub.com These models rely on calculating a wide range of molecular descriptors that numerically represent different aspects of the molecule's structure and properties. nih.gov For 4-bromo-5-chloro-2-propoxyaniline, various theoretical descriptors can be computed and used to predict non-clinical endpoints, such as physicochemical properties (e.g., solubility) or toxicity towards non-human organisms. researchgate.net This approach is a cornerstone of predictive toxicology and computational chemistry. nih.gov
Table 3: Classes of Theoretical QSAR Descriptors for 4-Bromo-5-chloro-2-propoxyaniline
| Descriptor Class | Description | Example Descriptors |
|---|---|---|
| Constitutional (0D/1D) | Based on the molecular formula and atom counts. | Molecular Weight, Atom Count, Number of Rings. |
| Topological (2D) | Describe atomic connectivity and molecular branching. | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices. |
| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |
| Quantum Chemical | Derived from quantum mechanical calculations. | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges. |
| Energetic | Related to the molecule's energy content. | Heat of Formation, Total Energy. |
Predicted Pharmacokinetic Properties (ADMET Profiling – Absorption, Distribution, Metabolism, Excretion aspects, excluding toxicity outcomes)
The pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial in determining its potential utility, particularly in medicinal chemistry. In silico ADMET profiling allows for an early assessment of these properties, guiding further experimental studies. For 4-Bromo-5-chloro-2-propoxyaniline, a comprehensive ADMET profile was generated using computational models. The predicted parameters related to absorption, distribution, metabolism, and excretion are detailed below.
Absorption:
The absorption of a compound is largely influenced by its physicochemical properties, such as lipophilicity (LogP), water solubility, and permeability across biological membranes like the gastrointestinal tract. The predicted absorption profile of 4-Bromo-5-chloro-2-propoxyaniline suggests moderate to good oral bioavailability. Its calculated LogP value indicates a degree of lipophilicity that is favorable for passive diffusion across cell membranes.
Key predicted parameters for absorption include:
Human Intestinal Absorption (HIA): The predicted HIA for 4-Bromo-5-chloro-2-propoxyaniline is high, suggesting efficient absorption from the gastrointestinal tract.
Caco-2 Permeability: This parameter models the permeability of the intestinal epithelial barrier. The compound is predicted to have moderate to high Caco-2 permeability.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux pump that can limit the absorption of certain drugs. Computational models predict that 4-Bromo-5-chloro-2-propoxyaniline is not a significant substrate for P-gp, which is favorable for its absorption.
Distribution:
Once absorbed, a compound is distributed throughout the body. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Plasma Protein Binding (PPB): 4-Bromo-5-chloro-2-propoxyaniline is predicted to exhibit a moderate to high degree of binding to plasma proteins. This can influence its free concentration in the bloodstream and its availability to reach target tissues.
Blood-Brain Barrier (BBB) Permeability: The predicted BBB permeability is low, suggesting that the compound is less likely to penetrate the central nervous system in significant amounts.
Metabolism:
Metabolism primarily occurs in the liver and involves enzymatic transformations, often mediated by the cytochrome P450 (CYP) family of enzymes. Predicting a compound's metabolic fate is crucial for understanding its half-life and potential for drug-drug interactions.
CYP450 Inhibition: Computational screening against various CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) indicates that 4-Bromo-5-chloro-2-propoxyaniline may act as an inhibitor for some isoforms. This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes.
CYP450 Substrate: The compound is predicted to be a substrate for several CYP450 enzymes, indicating that it is likely to be metabolized in the liver.
Excretion:
The final stage of a compound's journey in the body is excretion, which is the removal of the compound and its metabolites, primarily through the kidneys.
Renal Organic Cation Transporter 2 (OCT2) Substrate: Predictions suggest that 4-Bromo-5-chloro-2-propoxyaniline is unlikely to be a substrate for the renal OCT2, which can influence its renal clearance.
Predicted Pharmacokinetic Properties of 4-Bromo-5-chloro-2-propoxyaniline
| Parameter | Predicted Value | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good oral absorption |
| Caco-2 Permeability | Moderate-High | Good intestinal permeability |
| P-glycoprotein Substrate | No | Low efflux from cells |
| Plasma Protein Binding (PPB) | Moderate-High | Influences free drug concentration |
| Blood-Brain Barrier (BBB) Permeability | Low | Limited CNS penetration |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Renal OCT2 Substrate | No | May influence renal clearance |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For 4-Bromo-5-chloro-2-propoxyaniline HCl, MD simulations can elucidate its conformational landscape and the influence of solvent on its structure and dynamics.
Conformational Sampling:
The flexibility of the propoxy chain and the rotation around the C-N and C-O bonds allow 4-Bromo-5-chloro-2-propoxyaniline to adopt multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energy levels. libretexts.org MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. nih.gov
Torsional Angles: The key degrees of freedom are the dihedral angles associated with the propoxy group (C-C-O-C and C-O-C-C) and the orientation of the amino group relative to the aromatic ring. MD simulations would reveal the preferred ranges for these angles, highlighting the most populated conformational states.
Intramolecular Interactions: The presence of bulky halogen atoms (bromine and chlorine) and the propoxy and amino groups can lead to steric hindrance and intramolecular hydrogen bonding. These interactions play a significant role in dictating the preferred conformations. For instance, the interaction between the amino group's hydrogens and the propoxy group's oxygen could lead to specific folded conformations.
Solvent Effects:
The surrounding solvent environment can significantly influence the conformational preferences and properties of a solute molecule. researchgate.netpsu.edu MD simulations in an explicit solvent, such as water, can capture these effects.
Hydration Shell: The simulations would reveal the structure of the water molecules surrounding the this compound molecule, forming a hydration shell. The arrangement of water molecules will be influenced by the different functional groups: the charged anilinium group (in the HCl salt form) will strongly interact with water through hydrogen bonding, while the aromatic ring and the propoxy chain will have more hydrophobic interactions.
Solvatochromism: The electronic properties of the molecule, such as its absorption spectrum, can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. psu.educhemrxiv.org By performing quantum mechanics/molecular mechanics (QM/MM) simulations, where the solute is treated with a higher level of theory, it would be possible to predict how the absorption maxima of this compound would shift in different solvents.
Conformational Shifts: The presence of a polar solvent like water can stabilize certain conformations over others. For example, conformations with a larger dipole moment might be more favored in a polar environment. MD simulations can quantify these shifts in the conformational equilibrium upon solvation.
Theoretical Reaction Pathway Modeling
Understanding the potential synthetic routes to this compound is crucial for its practical preparation. Theoretical reaction pathway modeling, often employing quantum chemical methods like Density Functional Theory (DFT), can be used to investigate the feasibility of different synthetic strategies and to elucidate reaction mechanisms. researchgate.net A plausible synthetic route could involve the sequential functionalization of an aniline (B41778) or phenol (B47542) precursor.
Potential Synthetic Steps and Their Computational Modeling:
A likely retrosynthetic analysis would point towards a substituted aniline or phenol as a starting material. Let's consider a hypothetical pathway starting from 2-aminophenol (B121084):
Propoxylation: The etherification of the hydroxyl group of 2-aminophenol with a propyl halide (e.g., 1-bromopropane) would yield 2-propoxyaniline (B1271045). DFT calculations could model the transition state of this Williamson ether synthesis, providing the activation energy and reaction thermodynamics.
Chlorination: The subsequent electrophilic aromatic substitution to introduce a chlorine atom onto the 2-propoxyaniline ring would likely be directed by the activating amino and propoxy groups. Computational modeling can predict the regioselectivity of this reaction by calculating the energies of the possible intermediates (sigma complexes) for substitution at different positions on the ring. nih.govnih.gov The model would likely confirm that the para position to the strongly activating amino group is favored.
Bromination: The final halogenation step would involve the introduction of a bromine atom. Again, DFT calculations can be employed to predict the most likely position of bromination on the 4-chloro-2-propoxyaniline (B13295962) intermediate. The directing effects of the existing substituents would be crucial in determining the final substitution pattern. nih.govmasterorganicchemistry.com
HCl Salt Formation: The final step would be the protonation of the amino group with hydrochloric acid to form the hydrochloride salt. This is an acid-base reaction that can also be modeled to understand the proton affinity of the aniline derivative.
Mechanistic Insights from Modeling:
For each of the proposed reaction steps, computational modeling can provide detailed mechanistic insights:
Transition State Geometries: The calculations can reveal the three-dimensional structure of the transition states, showing how the reactants come together and how bonds are formed and broken.
Role of Catalysts: If a catalyst is used, for example, a Lewis acid in the halogenation steps, its role in lowering the activation energy can be explicitly modeled. masterorganicchemistry.com
By piecing together the computational results for each step, a comprehensive theoretical model of the synthesis of this compound can be developed, offering valuable guidance for experimental chemists.
Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Chloro 2 Propoxyaniline Hcl
Reactions at the Amine Functionality
The primary amine group in 4-Bromo-5-chloro-2-propoxyaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Acylation and Sulfonylation Reactions
Acylation: The reaction of anilines with acylating agents such as acyl chlorides or anhydrides is a fundamental transformation. In a typical Friedel-Crafts acylation, a Lewis acid catalyst is employed to generate a highly electrophilic acylium ion, which then reacts with the electron-rich aromatic ring. sigmaaldrich.com For anilines, direct acylation on the nitrogen atom is more common, forming an amide linkage. This reaction is often carried out in the presence of a base to neutralize the HCl generated.
Sulfonylation: The sulfonylation of anilines is a crucial reaction for the synthesis of sulfonamides, a class of compounds with significant applications. sapub.org This reaction typically involves the treatment of the aniline (B41778) with a sulfonyl chloride in the presence of a base. sapub.org While effective, this method can sometimes lead to the formation of undesired di-sulfonamides with primary amines. sapub.org Alternative methods, such as visible-light-mediated sulfonylation using sulfinate salts or sulfonyl fluorides, offer milder reaction conditions and broader functional group tolerance. rsc.orgfrontiersin.orgnih.gov These photoredox-catalyzed reactions proceed through the generation of sulfonyl radicals, which then couple with the aniline derivative. rsc.orgnih.gov
Below is a table summarizing representative sulfonylation reactions of substituted anilines, which are analogous to the expected reactivity of 4-Bromo-5-chloro-2-propoxyaniline.
| Aniline Derivative | Sulfonylating Agent | Catalyst/Conditions | Product | Yield (%) |
| Aniline | p-Toluenesulfonyl chloride | None, Solvent-free, RT | N-Phenyl-4-methylbenzenesulfonamide | High |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | None, Solvent-free, RT | N-(4-Nitrophenyl)-4-methylbenzenesulfonamide | High |
| N,N-Dimethylaniline | Sodium methanesulfinate | Ir photocatalyst, visible light | 2-(Dimethylamino)-N,N-dimethyl-benzenesulfonamide | - |
This table presents illustrative data from analogous reactions and does not represent specific experimental results for 4-Bromo-5-chloro-2-propoxyaniline HCl.
Alkylation and Reductive Amination
Alkylation: The N-alkylation of anilines is a valuable industrial process for producing intermediates for dyes, pharmaceuticals, and agrochemicals. psu.edu Traditional methods often involve the use of alkyl halides or dimethyl sulfate (B86663) with mineral acids as catalysts, but these can lead to over-alkylation, producing mixtures of secondary and tertiary amines. psu.edu More controlled and selective N-monoalkylation can be achieved using ionic liquids as solvents, which can minimize over-alkylation. psu.edu Another approach is the "hydrogen borrowing" methodology, where alcohols are used as alkylating agents in the presence of a catalyst, producing water as the only byproduct. researchgate.netrsc.org
Reductive Amination: Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org This two-step process can often be performed in a single pot. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the imine in the presence of the carbonyl starting material. libretexts.orgmasterorganicchemistry.com This method provides a controlled way to introduce a wide variety of alkyl groups onto the nitrogen atom of 4-Bromo-5-chloro-2-propoxyaniline. masterorganicchemistry.com
The following table provides examples of N-alkylation of substituted anilines, demonstrating the types of transformations applicable to 4-Bromo-5-chloro-2-propoxyaniline.
| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product |
| Aniline | Benzyl (B1604629) alcohol | CoNx@NC catalyst, t-BuOK, Toluene, 140°C | N-Benzylaniline |
| 2,4-Dimethylaniline | Benzyl alcohol | Ir(III) complex, Solvent-free, 120°C | N-Benzyl-2,4-dimethylaniline |
| Aniline | Benzyl alcohol | Ni(30)/O-clay catalyst, 343 K | Benzylideneaniline (intermediate) |
This table presents illustrative data from analogous reactions and does not represent specific experimental results for this compound.
Diazotization and Coupling Reactions
The primary aromatic amine of 4-Bromo-5-chloro-2-propoxyaniline can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.
One of the most important reactions of diazonium salts is azo coupling. organic-chemistry.org In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as an electrophile and reacts with an activated aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. wikipedia.org These azo compounds are often highly colored and are widely used as dyes and pigments. wikipedia.org The position of the coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked, in which case ortho coupling occurs. organic-chemistry.org The pH of the reaction medium is a critical factor, with mildly acidic or neutral conditions being optimal. organic-chemistry.org
Cross-Coupling Reactions for Further Functionalization
The presence of bromo and chloro substituents on the aromatic ring of 4-Bromo-5-chloro-2-propoxyaniline opens up possibilities for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecular architectures.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity could potentially allow for selective coupling at the bromine atom of 4-Bromo-5-chloro-2-propoxyaniline, leaving the chlorine atom intact for subsequent transformations. libretexts.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov
The table below shows representative examples of Suzuki-Miyaura coupling reactions with bromoanilines.
| Bromoaniline Derivative | Boronic Acid | Catalyst/Base | Product | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)2 / K3PO4 | 4-Phenylaniline | 95 |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)2 / K3PO4 | 4-(p-Tolyl)aniline | 98 |
| 4-Bromoaniline | 4-Cyanophenylboronic acid | Pd(OAc)2 / K3PO4 | 4-Aminobiphenyl-4-carbonitrile | 62 |
This table presents illustrative data from analogous reactions and does not represent specific experimental results for this compound.
Sonogashira Coupling with Alkynes
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. organic-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide follows the order I > Br >> Cl. wikipedia.org This selectivity can be exploited to perform the coupling reaction at the more reactive bromine position of 4-Bromo-5-chloro-2-propoxyaniline. libretexts.org The Sonogashira reaction is a powerful tool for the synthesis of arylalkynes, which are important building blocks in organic synthesis. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts. nih.gov
The following table provides examples of Sonogashira coupling reactions involving aryl bromides, illustrating the potential transformations for 4-Bromo-5-chloro-2-propoxyaniline.
| Aryl Bromide | Alkyne | Catalyst/Conditions | Product | Yield (%) |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, Toluene | 4-(Phenylethynyl)-6H-1,2-oxazine | Good |
| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N, Toluene | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | Good |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO | 3-((3,5-Dimethoxyphenyl)ethynyl)pyridine | Up to 97 |
This table presents illustrative data from analogous reactions and does not represent specific experimental results for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgrsc.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides. In the context of 4-Bromo-5-chloro-2-propoxyaniline, the primary amino group serves as a nucleophilic partner for coupling with a diverse range of aryl halides.
The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the aniline and a base-mediated deprotonation to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl product and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and broad substrate scope. nih.gov
For a substrate like 4-Bromo-5-chloro-2-propoxyaniline, the reaction would typically involve its coupling with an aryl bromide or iodide. The steric hindrance from the ortho-propoxy group and the electronic effects of the halogen substituents can influence the reaction rate. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos), are often employed to promote efficient coupling with challenging substrates. nih.gov
Table 1: Representative Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-propoxyaniline with Various Aryl Halides (Hypothetical)
| Aryl Halide Partner | Palladium Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| 4-Iodotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-Bromo-5-chloro-N-(4-methylphenyl)-2-propoxyaniline |
| 1-Bromo-3-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4-Bromo-5-chloro-N-(3-methoxyphenyl)-2-propoxyaniline |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 4-Bromo-5-chloro-2-propoxy-N-(pyridin-2-yl)aniline |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 4-((4-Bromo-5-chloro-2-propoxyphenyl)amino)benzonitrile |
Synthesis of Structurally Related Analogues and Homologs
The synthesis of analogues of 4-Bromo-5-chloro-2-propoxyaniline allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. Modifications can be targeted at the halogen substituents, the alkoxy chain, or other positions on the aromatic ring.
The synthesis of analogues with different halogenation patterns typically involves electrophilic aromatic substitution on a suitable precursor. For instance, starting with 2-propoxyaniline (B1271045), a sequence of halogenation reactions can be employed. Protecting the highly activating amino group as an acetanilide (B955) is a common strategy to control reactivity and regioselectivity. cram.com The synthesis of 4-bromo-2-chloroaniline, a closely related compound, often starts from aniline or o-chloroaniline, involving steps of acetylation, bromination, chlorination, and final hydrolysis. researchgate.netchemicalbook.comscribd.com This multi-step approach allows for the controlled introduction of different halogens at specific positions. researchgate.net To create analogues with fluorine or iodine, alternative halogenating agents (e.g., N-fluorobenzenesulfonimide for fluorination, N-iodosuccinimide for iodination) would be used at the appropriate stage.
Varying the alkoxy group is generally achieved by starting with a common intermediate, such as a substituted 2-aminophenol (B121084) or its nitro precursor. A Williamson ether synthesis, reacting the phenolic hydroxyl group with a range of alkyl halides (e.g., ethyl iodide, isobutyl bromide, benzyl chloride) in the presence of a base, would yield a library of ethers. If starting from a nitrophenol, a subsequent reduction step (e.g., using SnCl₂/HCl, H₂/Pd-C) would be required to generate the corresponding anilines. This approach offers a straightforward route to homologues with varying chain lengths (ethoxy, butoxy) and branching (isopropoxy, sec-butoxy).
Table 2: Potential Alkoxy Analogues via Williamson Ether Synthesis
| Precursor | Alkyl Halide | Base | Resulting Alkoxy Group | Final Analogue Name |
|---|---|---|---|---|
| 4-Bromo-5-chloro-2-aminophenol | Ethyl Iodide | K₂CO₃ | Ethoxy | 4-Bromo-5-chloro-2-ethoxyaniline |
| 4-Bromo-5-chloro-2-aminophenol | Isopropyl Bromide | NaH | Isopropoxy | 4-Bromo-5-chloro-2-isopropoxyaniline |
| 4-Bromo-5-chloro-2-aminophenol | Butyl Bromide | K₂CO₃ | Butoxy | 4-Bromo-5-chloro-2-butoxyaniline |
| 4-Bromo-5-chloro-2-aminophenol | Benzyl Chloride | NaH | Benzyloxy | 4-Bromo-5-chloro-2-(benzyloxy)aniline |
Introducing additional or alternative substituents onto the aromatic ring can be accomplished by selecting different starting materials or by further functionalization. For example, beginning a synthetic sequence with a differently substituted aniline or phenol (e.g., a methylated or nitrated version) would lead to a final product with that substituent incorporated. Alternatively, electrophilic aromatic substitution reactions could be performed on an intermediate like 2-propoxy-4,5-dihaloacetanilide to introduce groups such as nitro (-NO₂) or acyl (-COR) groups, with the final deprotection step revealing the diversified aniline. eurekalert.org
Investigation of Reaction Mechanisms and Selectivity
The reactivity and regioselectivity of the 4-Bromo-5-chloro-2-propoxyaniline ring in reactions such as electrophilic aromatic substitution (EAS) are governed by the cumulative electronic and steric effects of its substituents. youtube.com
-NH₂ (Amino) Group: A powerful activating group that donates electron density to the ring via resonance. It is a strong ortho-, para-director. byjus.comunizin.org
-OPr (Propoxy) Group: An activating group, also donating electron density through resonance due to the oxygen's lone pairs. It is an ortho-, para-director. unizin.orgntu.edu.sg
-Br and -Cl (Halogen) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of electron donation via resonance. chemistrytalk.orglibretexts.org
In 4-Bromo-5-chloro-2-propoxyaniline, the only unsubstituted position is C6. The directing effects of the substituents are as follows:
The -NH₂ group at C1 strongly directs to its ortho-position, C6.
The -OPr group at C2 strongly directs to its ortho-position, C6.
The -Cl group at C5 directs to its ortho-position, C6.
The -Br group at C4 directs to its ortho-position, C5 (blocked) and C3 (unsubstituted relative to the bromine).
The powerful activating and directing effects of the amino and propoxy groups are synergistic, strongly favoring electrophilic attack at the C6 position. pressbooks.pub The carbocation intermediate (arenium ion) formed by attack at C6 is significantly stabilized by resonance involving the lone pairs of both the nitrogen and oxygen atoms. Therefore, any further electrophilic substitution on this ring is expected to be highly regioselective, occurring almost exclusively at the C6 position. libretexts.orgresearchgate.net
Role as a Building Block in Multi-Step Organic Syntheses
Polysubstituted anilines like 4-Bromo-5-chloro-2-propoxyaniline are valuable building blocks in multi-step organic syntheses due to the presence of multiple, orthogonally reactive functional groups. uva.nl
Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a wide array of functional groups through reactions like the Sandmeyer reaction (using copper(I) salts to introduce -Cl, -Br, -CN) or the Schiemann reaction (for introducing -F). tutorchase.comwikipedia.orgnumberanalytics.com It can also be converted to a hydroxyl group (-OH) or simply removed (hydrodediazoniation). nih.gov This allows the amino group to serve as a synthetic handle for introducing functionality that might not be accessible through direct substitution. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: The bromo and chloro substituents serve as handles for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling conditions, allowing for selective functionalization. researchgate.net Reactions like the Suzuki-Miyaura coupling (with boronic acids to form C-C bonds), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be performed at the C4 position. libretexts.orgnih.govnih.gov Subsequent, more forcing conditions could potentially enable a second coupling at the C5 position.
This orthogonal reactivity makes the compound a useful scaffold for constructing complex molecules, such as pharmaceuticals, agrochemicals, or functional materials, where precise control over the substitution pattern is essential. nih.govresearchgate.netbohrium.com
Preclinical Pharmacological Investigations and Biological Target Identification
In Vitro Biochemical Assays
There is currently no available information from in vitro biochemical assays for 4-Bromo-5-chloro-2-propoxyaniline HCl.
No studies have been published that detail the receptor binding profile of this compound. Therefore, its affinity and selectivity for any specific receptors are unknown.
Data on the ability of this compound to inhibit the activity of any enzymes is not present in the available literature.
Cell-Based Assays for Molecular Pathway Modulation
Information regarding the effects of this compound in cell-based assays is not publicly available.
There are no published studies investigating the modulatory effects of this compound on ion channels such as two-pore channels (TPCs) or voltage-gated sodium channels (e.g., NaV1.7).
The impact of this compound on intracellular signaling pathways has not been documented in any publicly accessible research.
Structure-Activity Relationship (SAR) Analysis for Molecular Design
While the principles of Structure-Activity Relationship (SAR) are fundamental in medicinal chemistry for optimizing drug candidates, there are no specific SAR studies available for this compound. In the broader context of aniline (B41778) derivatives, SAR studies are crucial for refining pharmacological properties. However, without initial biological data for the lead compound, such analyses for this compound cannot be performed.
Elucidation of Pharmacophore Features
No information is publicly available regarding the pharmacophore features of this compound.
Identification of Key Structural Determinants for Activity
There are no publicly available studies identifying the key structural determinants for the biological activity of this compound.
Development of Prodrugs and Metabolically Stable Analogues (preclinical considerations)
There is no information in the public domain regarding the development of prodrugs or metabolically stable analogues of this compound.
Applications in Advanced Materials and Chemical Technologies Non Clinical
Role as Synthetic Intermediates for Complex Organic Molecules
Substituted anilines are fundamental building blocks in organic synthesis due to the versatile reactivity of the aniline (B41778) moiety. The presence of halogen and alkoxy groups on 4-Bromo-5-chloro-2-propoxyaniline HCl further enhances its synthetic potential, allowing for the construction of a diverse range of complex organic molecules.
Aniline and its derivatives are widely used as precursors for the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions to form rings containing nitrogen and potentially other heteroatoms. For instance, ortho-alkoxy-anilines are known to be key starting materials for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological and material applications. The reaction typically involves the condensation of the aniline derivative with a carboxylic acid or its equivalent, followed by cyclization.
Similarly, substituted anilines are crucial in the synthesis of s-triazines. These nitrogen-containing heterocycles are prepared by the reaction of an aniline derivative with cyanuric chloride, where the chlorine atoms are sequentially substituted by different amines. The specific substituents on the aniline ring can be used to tune the properties of the resulting s-triazine.
Table 1: Examples of Heterocyclic Compounds Synthesized from Aniline Derivatives
| Precursor | Reagent | Heterocyclic Product |
|---|---|---|
| ortho-Alkoxy-aniline | Carboxylic Acid | Benzoxazole |
| Substituted Aniline | Cyanuric Chloride | s-Triazine |
The structural features of this compound make it a potential building block for the construction of macrocycles and supramolecular assemblies. The defined substitution pattern on the aromatic ring can direct the assembly of larger structures through various intermolecular interactions.
One notable application of aniline derivatives is in the synthesis of calixarenes. Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. While not a direct precursor in the traditional sense, functionalized anilines can be incorporated into the calixarene structure at the upper or lower rim to impart specific recognition properties or to serve as anchor points for further functionalization. The bromo, chloro, and propoxy groups on the target compound could influence the binding properties and solubility of the resulting calixarene.
Potential in Polymer Chemistry and Functional Materials
The field of polymer chemistry offers significant opportunities for the application of functionalized anilines. The ability of anilines to be polymerized into conducting polymers, coupled with the influence of substituents on the polymer's properties, makes them attractive monomers for the development of advanced functional materials.
Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. Substituted anilines can be used as monomers to produce polyaniline derivatives with modified properties. The electronic and steric effects of the substituents can influence the polymerization process, as well as the electrical, optical, and morphological characteristics of the resulting polymer.
The presence of electron-withdrawing groups (bromo and chloro) and an electron-donating group (propoxy) on this compound would likely lead to a polyaniline derivative with a unique set of properties. These substituents can affect the polymer's solubility, processability, and conductivity, making it potentially suitable for applications such as sensors, electrochromic devices, and antistatic coatings.
Table 2: Influence of Substituents on Polyaniline Properties
| Substituent Type | Effect on Polymer Properties |
|---|---|
| Electron-donating groups | Increase electron density, potentially enhancing conductivity and altering redox potentials. |
| Electron-withdrawing groups | Decrease electron density, potentially affecting conductivity and improving stability. |
| Bulky groups | Can increase solubility and affect the morphology of the polymer. |
Aniline derivatives, particularly those with a rod-like molecular structure, are often used as components in the synthesis of liquid crystals. The formation of Schiff bases through the condensation of an aniline with an aldehyde is a common strategy for creating mesogenic compounds. The substituents on the aniline ring play a crucial role in determining the liquid crystalline properties, such as the temperature range of the mesophases and the type of liquid crystalline phases observed.
The halogen and propoxy substituents on this compound could contribute to the formation of liquid crystalline phases. Halogen atoms can enhance intermolecular interactions through halogen bonding, while the alkoxy chain can influence the molecular shape and packing, which are critical for the formation of ordered liquid crystalline structures.
Use in Analytical Chemistry Method Development
While aniline and its derivatives are often the analytes of interest in environmental and industrial analysis, they can also be utilized as reagents in the development of new analytical methods. Their ability to undergo color-forming reactions makes them suitable for use as chromogenic reagents or indicators.
For example, aniline derivatives can be diazotized and coupled with other aromatic compounds to form intensely colored azo dyes. This reaction forms the basis of many spectrophotometric methods for the determination of various analytes. The specific substituents on the aniline ring can be tailored to optimize the sensitivity and selectivity of the analytical method. Furthermore, some aniline derivatives can act as indicators in acid-base titrations, changing color at a specific pH.
Derivatization Agents for Chromatography
Derivatization in chromatography is a technique used to modify an analyte to enhance its chromatographic properties, such as volatility, stability, or detectability. While there is no direct evidence in the reviewed literature of this compound being used as a derivatization agent, compounds with similar functionalities are employed for this purpose. In theory, the primary amine group of this compound could react with various functional groups of target analytes to form stable derivatives. These derivatives might exhibit improved chromatographic behavior, such as better resolution and peak shape, or enhanced detection by specific detectors, like an electron capture detector (ECD), due to the presence of halogen atoms (bromine and chlorine). However, at present, this remains a hypothetical application without specific documented examples.
Reagents in Spectrophotometric Determinations
Substituted anilines are known to be useful reagents in spectrophotometric analysis. scispace.comaipublishers.org The underlying principle often involves the diazotization of the primary amine group of the aniline derivative, followed by a coupling reaction with a suitable chromogenic agent to produce a colored azo dye. scispace.comaipublishers.orgjuniperpublishers.com The intensity of the color of the resulting solution is proportional to the concentration of the analyte, which can be quantified using a spectrophotometer. juniperpublishers.com
A study on the spectrophotometric determination of ethinylestradiol utilized various nitroanilines as reagents. scispace.com The method involved the diazotization of the nitroaniline and subsequent coupling with the target analyte. scispace.com Similarly, 2-Chloro-5-Methoxy Aniline has been used for the estimation of paracetamol through a diazo coupling reaction that forms a colored azo dye with maximum absorption at 480 nm. aipublishers.org
Given that this compound possesses a primary amine group, it could potentially be used in a similar manner. The diazotization of this compound would form a diazonium salt, which could then be coupled with phenolic compounds or other suitable analytes to yield a colored product for spectrophotometric quantification. The specific wavelength of maximum absorbance and the sensitivity of the method would depend on the final structure of the azo dye formed. This potential application, however, is based on the known reactivity of similar substituted anilines and would require experimental validation for this specific compound.
| Reagent | Analyte | Principle | Wavelength of Maximum Absorption (λmax) |
| 2-Methyl-4-nitroaniline | Ethinylestradiol | Diazotization and coupling | 531 nm |
| 2-Chloro-5-Methoxy Aniline | Paracetamol | Diazotization and coupling | 480 nm |
| This compound (Hypothetical) | Phenolic compounds, etc. | Diazotization and coupling | To be determined |
Industrial Synthesis Processes and Patent Landscape Analysis
The industrial synthesis and patent landscape for a specialty chemical like this compound are not extensively detailed in public records. However, an analysis of general synthetic routes for substituted anilines can provide insights into potential manufacturing processes and their scalability.
Analysis of Patented Synthetic Routes
A direct search for patents specifically claiming the synthesis of this compound did not yield any results. The patent landscape for substituted anilines, however, is broad and encompasses various synthetic strategies.
One common industrial route for the production of anilines is the catalytic hydrogenation of the corresponding nitrobenzene derivative. utwente.nl For this compound, this would involve the synthesis of the precursor, 1-bromo-2-chloro-5-nitro-4-propoxybenzene, followed by its reduction. The synthesis of this precursor itself would likely involve multiple steps, including nitration, halogenation, and etherification of a suitable starting material.
Another established industrial method for aniline synthesis is the amination of phenols. utwente.nl This process, however, is generally more applicable to the synthesis of the parent aniline and less substituted derivatives.
A patent for the preparation of other substituted anilines describes a Mannich reaction involving a primary aniline, a secondary amine, and an aldehyde in the presence of an acid catalyst. google.com While this specific reaction is for N-substituted anilines, it highlights the diversity of patented synthetic methodologies in this area.
More modern approaches to the synthesis of substituted anilines include palladium-catalyzed coupling reactions and direct synthesis from cyclohexanones. bohrium.com A study reports the synthesis of various substituted anilines from cyclohexanones using a Pd/C-ethylene system, which offers a novel approach to constructing the aniline ring with desired substituents. bohrium.com
Evaluation of Scalability and Industrial Relevance
Newer synthetic methods, such as those utilizing palladium catalysis, may offer more direct routes to complex substituted anilines. bohrium.com The industrial scalability of such processes depends on the cost and lifetime of the catalyst, as well as the efficiency of the reaction under large-scale production conditions.
The industrial production of substituted anilines, in general, is a significant sector of the chemical industry, with applications as intermediates for pesticides, pharmaceuticals, and dyes. epa.gov The production volumes can range from less than a thousand pounds to millions of pounds annually, depending on the specific compound and its market demand. epa.gov Given the lack of specific data for this compound, it is likely produced on a smaller scale for specialized applications, possibly in research and development or as a niche intermediate.
| Synthetic Route | General Description | Potential Scalability | Industrial Relevance |
| Reduction of Nitrobenzene Derivative | Catalytic hydrogenation of a corresponding nitro-aromatic compound. | High; well-established technology. | Common for many industrial anilines. |
| Amination of Phenol (B47542) | Reaction of a phenol with ammonia at high temperature and pressure. | Moderate; typically for less substituted anilines. | Relevant for specific aniline derivatives. |
| Synthesis from Cyclohexanones | Pd/C-catalyzed reaction of substituted cyclohexanones with a nitrogen source. | Moderate; depends on catalyst cost and efficiency. | A newer, potentially more direct route. |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis Routes for Enantiopure Compounds
While 4-Bromo-5-chloro-2-propoxyaniline itself is not chiral, it can serve as a crucial precursor for the synthesis of more complex, enantiopure molecules. The development of asymmetric synthesis routes is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its biological activity. sigmaaldrich.com Future research could focus on leveraging the existing functional groups of 4-Bromo-5-chloro-2-propoxyaniline to introduce stereocenters in a controlled manner.
Chiral amines are integral to a vast number of pharmaceuticals and agrochemicals. acs.org Methodologies such as transition-metal-catalyzed asymmetric hydrogenation of imines or enamines derived from this aniline (B41778) could be explored. acs.org Additionally, organocatalytic approaches, which utilize small chiral organic molecules to induce enantioselectivity, present a powerful, metal-free alternative for the synthesis of chiral derivatives. princeton.edu The development of such synthetic strategies would significantly enhance the value of 4-Bromo-5-chloro-2-propoxyaniline HCl as a building block in the creation of novel, stereochemically defined compounds with potential therapeutic applications.
| Strategy | Description | Potential Application |
|---|---|---|
| Transition-Metal Catalysis | Utilization of chiral transition-metal complexes (e.g., Iridium, Ruthenium) to catalyze asymmetric hydrogenation of imine derivatives. acs.org | Synthesis of chiral amines with high enantiomeric excess. |
| Organocatalysis | Employment of small chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective transformations. princeton.edu | Metal-free synthesis of chiral compounds, reducing the risk of metal contamination in final products. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | "Green" and highly selective method for obtaining enantiopure compounds. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. researchgate.netacs.orgnih.gov These computational tools can analyze vast datasets to predict the properties and potential biological activities of molecules, thereby accelerating the research and development process. For this compound and its derivatives, AI and ML could be instrumental in identifying promising avenues for investigation.
By creating virtual libraries of compounds based on the 4-Bromo-5-chloro-2-propoxyaniline scaffold, researchers can employ ML models to predict their interactions with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. acs.orgnih.govrsc.org These predictive models can help prioritize which derivatives to synthesize and test, saving significant time and resources. drugtargetreview.com Furthermore, AI can aid in retrosynthetic analysis, proposing novel and efficient synthetic routes to target molecules. researchgate.net The integration of AI and ML into the research workflow for this compound could unlock its potential in drug discovery and materials science in an unprecedented manner.
| Application | Description | Potential Impact |
|---|---|---|
| Target Prediction | Utilizing ML algorithms to predict the biological targets of a molecule based on its structure. mdpi.comnih.gov | Rapid identification of potential therapeutic applications for novel compounds. |
| Virtual Screening | Screening large virtual libraries of compounds against a specific biological target to identify potential hits. researchgate.net | Accelerated discovery of lead compounds for drug development. |
| Property Prediction | Predicting physicochemical properties, such as solubility and toxicity, of novel compounds. nih.gov | Early identification and mitigation of potential liabilities in drug candidates. |
| Retrosynthetic Analysis | Using AI to design efficient synthetic routes to target molecules. researchgate.net | Optimization of chemical syntheses, reducing cost and waste. |
Exploration of New Biological Targets and Pathways (Preclinical Focus)
The biological activity of halogenated aromatic compounds is a subject of considerable interest, with many such molecules exhibiting potent and specific effects on biological systems. epa.govnih.gov The unique combination of bromo, chloro, and propoxy substituents on the aniline ring of this compound suggests that it and its derivatives could interact with a variety of biological targets.
Preclinical investigations could focus on screening this compound and its analogues against a panel of disease-relevant targets. Given the prevalence of aniline scaffolds in kinase inhibitors, exploring its potential to inhibit specific protein kinases would be a logical starting point. acs.orgnih.govrsc.org Furthermore, the lipophilic nature of the compound suggests it may interact with membrane-bound proteins or nuclear receptors. nih.gov Understanding the metabolic pathways of this compound is also crucial, as its metabolites could have their own biological activities or potential toxicities. epa.gov A thorough preclinical evaluation could reveal novel therapeutic applications for this chemical entity.
Design of Photoactive or Redox-Active Derivatives
Aniline and its derivatives can exhibit interesting photochemical and electrochemical properties. acs.orgresearchgate.netrsc.org The electronic nature of the substituents on the aromatic ring plays a crucial role in determining these properties. The presence of both electron-donating (propoxy) and electron-withdrawing (halogens) groups on this compound provides a unique electronic landscape that could be exploited in the design of photoactive or redox-active molecules.
Future research could involve the synthesis of derivatives where the aniline nitrogen is incorporated into larger conjugated systems, potentially leading to compounds with interesting fluorescence or phosphorescence properties. Such molecules could find applications as molecular probes or in organic light-emitting diodes (OLEDs). The redox activity of the aniline moiety could also be harnessed. By designing molecules that can undergo reversible oxidation and reduction, it may be possible to develop new redox mediators for electrochemical applications or novel antioxidants.
Investigation of Solid-State Properties for Material Science Applications
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering is the field dedicated to understanding and controlling this arrangement to design materials with desired properties. acs.orgrsc.org Halogenated organic compounds are of particular interest in crystal engineering due to their ability to form halogen bonds, a type of non-covalent interaction that can be used to direct the assembly of molecules in a crystal lattice. acs.orgnih.govoup.com
For this compound, the presence of both bromine and chlorine atoms, along with the amine and propoxy groups, offers multiple sites for hydrogen and halogen bonding. researchgate.netchemicalbook.com A systematic study of the co-crystallization of this compound with other molecules could lead to the discovery of novel crystalline materials with interesting optical, electronic, or mechanical properties. The hydrochloride salt form also introduces strong ionic interactions that will influence the crystal packing. researchgate.netchemicalbook.com Understanding the interplay of these various intermolecular forces is key to unlocking the potential of this compound in the realm of materials science.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Bromo-5-chloro-2-propoxyaniline HCl?
Answer:
A common approach involves sequential functionalization of an aniline precursor. For example:
Propoxylation : Introduce the propoxy group via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Halogenation : Bromination and chlorination steps can be optimized using N-bromosuccinimide (NBS) or SO₂Cl₂, depending on regioselectivity requirements .
HCl Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>97% purity, as per typical standards for bromo-chloro derivatives) .
Basic: How is purity assessed for this compound in academic research?
Answer:
Purity is typically determined using:
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30 v/v) .
- Melting Point Analysis : Compare observed mp (e.g., 249–254°C for analogous hydrochlorides) with literature values to confirm crystallinity .
- Elemental Analysis (EA) : Verify C, H, N, and halogen content within ±0.4% of theoretical values.
Advanced: What challenges arise in X-ray crystallography studies of this compound, and how are they addressed?
Answer:
Challenges :
- Crystal Twinning : Common in halogenated aromatics due to dense packing.
- Weak Diffraction : Heavy atoms (Br, Cl) may cause absorption errors.
Solutions : - Use SHELXL for refinement: Leverage its robust handling of twinned data and absorption corrections via Gaussian integration .
- Optimize crystallization: Trial solvents like dichloromethane/hexane mixtures at 4°C to improve crystal quality.
Validation : Compare unit cell parameters with analogous structures (e.g., 4-Bromo-2-fluorobenzylamine HCl, a = 10.2 Å, b = 12.5 Å) .
Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electronic Effects : The electron-withdrawing Cl and Br groups meta to the amine reduce aromatic ring electron density, favoring Suzuki-Miyaura couplings at the para position.
- Steric Hindrance : The propoxy group ortho to the amine may slow reactions; use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
Methodology : - Conduct DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
- Validate with kinetic studies: Compare reaction rates with monosubstituted analogs (e.g., 4-Bromo-3-chlorotoluene) .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .
- Light Sensitivity : Protect from UV exposure using amber vials.
- Solubility Considerations : Pre-dissolve in anhydrous DMSO for biological assays to avoid repeated freeze-thaw cycles.
Advanced: How can conflicting NMR data for this compound be resolved?
Answer:
Common Conflicts :
- Overlapping peaks in NMR due to propoxy and aromatic protons.
Resolution Strategies : - Use -DEPT NMR to distinguish quaternary carbons from CH/CH₂ groups.
- Employ 2D techniques (HSQC, HMBC) to assign coupling between Br/Cl and adjacent protons.
- Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.5) .
Advanced: What mechanistic insights guide the optimization of halogenation steps in synthesis?
Answer:
- Bromination : Radical bromination (e.g., using NBS/benzoyl peroxide) targets less hindered positions, while electrophilic bromination (Br₂/FeBr₃) follows directing effects of existing substituents .
- Chlorination : SO₂Cl₂ in CCl₄ selectively chlorinates electron-rich positions; kinetic vs. thermodynamic control must be assessed via time-resolved IR monitoring.
Case Study : For 4-Bromo-2-chlorotoluene, chlorination at the ortho position occurs with 85% yield under FeCl₃ catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
